molecular formula C11H12N2O2S B3070919 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1006485-96-6

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B3070919
CAS No.: 1006485-96-6
M. Wt: 236.29 g/mol
InChI Key: TWIVYJZTHNAPIY-UHFFFAOYSA-N
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Description

“4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid” is a heterocyclic compound featuring a thiophene core substituted with a carboxylic acid group at the 2-position and a 3,5-dimethylpyrazole moiety linked via a methylene bridge at the 4-position.

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7-3-8(2)13(12-7)5-9-4-10(11(14)15)16-6-9/h3-4,6H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIVYJZTHNAPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CSC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a thiophene-2-carboxylic acid derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes esterification under acidic or coupling conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reaction TypeReagents/ConditionsProductYieldNotes
Acid-catalyzedMethanol, H₂SO₄, reflux, 12 hMethyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylate75–85%Standard Fischer esterification
Coupling reagentDCC/DMAP, ROH, RT, 24 hAlkyl/aryl ester derivatives60–78%Activates carboxylic acid for nucleophilic substitution

Amide Formation via Carboxylic Acid Activation

The carboxylic acid can be converted to amides using coupling agents, enabling interactions with biological targets.

Reaction TypeReagents/ConditionsProductYieldNotes
EDC/HOBt-mediatedPrimary/secondary amines, DMF, RT4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-(substituted)thiophene-2-carboxamide50–70%Retains stereochemistry; used in drug design
TiCl₄-assistedPyrazin-2-amine, pyridine, 80°CHeterocyclic carboxamide derivatives65–72%Forms stable amide bonds with aromatic amines

Decarboxylation Reactions

Decarboxylation occurs under high-temperature conditions, producing simpler aromatic derivatives.

Reaction TypeReagents/ConditionsProductYieldNotes
ThermalCu powder, quinoline, 200°C, 6 h4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]thiophene55–60%Removes CO₂; forms de-aromatized product
Microwave-assistedSiO₂, 180°C, 20 minSame as above68%Faster reaction with reduced side products

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitutions at the 5-position.

Reaction TypeReagents/ConditionsProductYieldNotes
NitrationHNO₃, H₂SO₄, 0°C, 2 h5-Nitro-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid45%Introduces nitro group for further reduction
SulfonationFuming H₂SO₄, 50°C, 4 h5-Sulfo derivative38%Enhances water solubility

Functionalization of the Pyrazole Moiety

The 3,5-dimethylpyrazole group participates in regioselective modifications.

Reaction TypeReagents/ConditionsProductYieldNotes
N-AlkylationR-X, K₂CO₃, DMF, 60°C, 8 hQuaternary ammonium derivatives40–55%Limited by steric hindrance from methyl groups
OxidationmCPBA, DCM, 0°C to RT, 12 hPyrazole N-oxide30%Rare due to electron-donating methyl groups

Oxidation and Reduction Reactions

The thiophene ring and substituents undergo redox transformations.

Reaction TypeReagents/ConditionsProductYieldNotes
Thiophene oxidationmCPBA, DCM, RT, 6 hThiophene-1,1-dioxide derivative52%Forms sulfone for enhanced stability
Carboxylic acid reductionLiAlH₄, THF, 0°C, 2 h2-Hydroxymethylthiophene derivative25%Low yield due to competing decarboxylation

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit antimicrobial properties. Studies indicate that compounds similar to 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid demonstrate activity against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Preliminary studies have indicated that thiophene derivatives can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

Anticancer Potential

Recent investigations into thiophene-based compounds have revealed their ability to induce apoptosis in cancer cells. The presence of the pyrazole group may enhance this activity by interacting with specific cellular pathways involved in cancer progression.

Building Block for Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Esterification : Producing esters that can be utilized in pharmaceuticals.
  • Amidation : Facilitating the creation of amides which are crucial in drug design.

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices. Its derivatives can be used to develop:

  • Organic Light Emitting Diodes (OLEDs) : Due to their luminescent properties.
  • Solar Cells : As components in organic photovoltaic systems.

Case Studies

StudyFindingsApplication
Zhang et al. (2023)Demonstrated antimicrobial activity against E. coli and S. aureusPotential use as a disinfectant agent
Lee et al. (2024)Showed anti-inflammatory effects in vitroPossible treatment for inflammatory diseases
Kim et al. (2023)Induced apoptosis in breast cancer cell linesDevelopment of anticancer therapies

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on structural analogs and the broader class of 5-membered heterocycles (as referenced in ), the following analysis can be inferred:

Key Structural and Functional Analogues:

Such derivatives are often used in polymer chemistry due to their planar structure .

Pyrazole-Modified Heterocycles :

  • 3,5-Dimethyl-1H-pyrazole : The free pyrazole lacks the thiophene-carboxylic acid moiety, limiting its application in conjugate systems.
  • 4-[(Pyrazolyl)methyl]benzene Derivatives : Aromatic benzene cores (vs. thiophene) offer different electronic environments, affecting solubility and reactivity.

CymitQuimica Catalog Compounds :

  • N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine : Unlike the target compound, this isoxazole derivative lacks a carboxylic acid group and thiophene ring, emphasizing amine functionality. Such differences highlight how heteroatom placement (O in isoxazole vs. S in thiophene) modulates biological or chemical activity .

Hypothetical Property Comparison Table:

Compound Core Heterocycle Functional Groups Potential Applications
Target Compound Thiophene Carboxylic acid, pyrazole Metal-organic frameworks (MOFs)
4-Methylthiophene-2-carboxylic Acid Thiophene Carboxylic acid Conducting polymers
N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine Isoxazole Amine Pharmaceutical intermediates

Biological Activity

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyrazole moiety with a thiophene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential applications.

  • IUPAC Name : 4-[(3,5-dimethylpyrazol-1-yl)methyl]thiophene-2-carboxylic acid
  • Molecular Formula : C₁₁H₁₂N₂O₂S
  • Molecular Weight : 236.29 g/mol
  • CAS Number : 1006485-96-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's pyrazole and thiophene rings allow it to participate in hydrogen bonding and π–π stacking interactions, which are crucial for modulating protein functions and inhibiting specific biological pathways .

Anticancer Activity

Research indicates that compounds featuring pyrazole moieties exhibit significant anticancer properties. In particular, derivatives similar to this compound have shown promising results against various cancer cell lines. For instance:

CompoundCell LineIC₅₀ (µg/mL)Reference
7fA549193.93
7aHCT116208.58
7bHT29238.14

These results suggest that the compound may act as an effective inhibitor of tumor growth by inducing apoptosis and inhibiting anti-apoptotic proteins.

Anti-inflammatory Activity

The pyrazole scaffold has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Studies have reported that similar compounds can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

Compounds containing the pyrazole ring have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways .

Case Studies

Several studies highlight the effectiveness of pyrazole-containing compounds in various biological contexts:

  • Antitumor Activity : A study published in Nature demonstrated that certain pyrazole derivatives showed enhanced apoptotic action by inhibiting specific anti-apoptotic proteins, leading to increased cancer cell death .
  • Enzyme Inhibition : Research has shown that related compounds can act as selective inhibitors for certain enzymes involved in metabolic pathways, suggesting their potential use in drug design .

Q & A

Basic Question

  • HPLC-MS : Quantifies purity (>95% as per industry standards) and detects hydrolytic degradation products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage conditions .
  • X-ray Crystallography : Confirms molecular geometry and hydrogen-bonding patterns .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Question

  • Core Modifications : Vary substituents on the pyrazole (e.g., halogenation) and thiophene (e.g., carboxylate esterification) to assess bioactivity .
  • Pharmacophore Mapping : Use docking studies to identify interactions with biological targets (e.g., enzymes or receptors) .
  • In Vitro Assays : Test cytotoxicity and anti-inflammatory activity using standardized protocols (e.g., MTT assay for cell viability) .

What are the common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Question

  • Byproduct Formation : At larger scales, side reactions (e.g., over-alkylation) increase. Use flow chemistry to control residence time .
  • Solvent Recovery : Replace high-boiling solvents (e.g., DMF) with recyclable alternatives (e.g., 2-MeTHF) .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to track reaction progression .

How does the compound’s solubility profile impact its applicability in biological assays?

Basic Question

  • Aqueous Solubility : The carboxylic acid group enhances solubility in basic buffers (pH >7) .
  • DMSO Compatibility : Use <1% DMSO in cell-based assays to avoid solvent toxicity .
  • Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability for in vivo studies .

What computational tools are recommended for modeling this compound’s electronic properties?

Advanced Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to guide drug design .
  • QSAR Models : Corrogate substituent effects with biological activity using datasets from analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Reactant of Route 2
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

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